2-O-Desmethyl Cisapride

Drug Metabolism Pharmacokinetics Metabolite Identification

Certified reference standard of the minor cisapride O-demethylated metabolite. Essential for HPLC/LC-MS impurity quantification to meet ICH Q3A/Q3B thresholds (≤0.10%). Distinct retention time and MRM transitions ensure unambiguous identification, distinguishing it from co-eluting species. Ideal for ANDA/DMF submissions and CYP3A4-mediated metabolic studies. High purity ≥98%.

Molecular Formula C22H27ClFN3O4
Molecular Weight 451.9 g/mol
CAS No. 102671-04-5
Cat. No. B025533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-O-Desmethyl Cisapride
CAS102671-04-5
Synonymsnorcisapride
Molecular FormulaC22H27ClFN3O4
Molecular Weight451.9 g/mol
Structural Identifiers
SMILESCOC1CN(CCC1NC(=O)C2=CC(=C(C=C2O)N)Cl)CCCOC3=CC=C(C=C3)F
InChIInChI=1S/C22H27ClFN3O4/c1-30-21-13-27(8-2-10-31-15-5-3-14(24)4-6-15)9-7-19(21)26-22(29)16-11-17(23)18(25)12-20(16)28/h3-6,11-12,19,21,28H,2,7-10,13,25H2,1H3,(H,26,29)/t19-,21+/m1/s1
InChIKeyWUYNAGSDZADZCE-CTNGQTDRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-O-Desmethyl Cisapride (CAS 102671-04-5) as a Cisapride Metabolite and Analytical Reference Standard


2-O-Desmethyl Cisapride (CAS 102671-04-5), also referred to as norcisapride, is a minor O-demethylated metabolite of the gastroprokinetic agent cisapride [1]. Cisapride acts as a serotonin 5-HT4 receptor agonist (EC50 = 140 nM) to enhance gastrointestinal motility but was withdrawn from the market due to potent human ether-a-go-go-related gene (hERG) potassium channel blockade (IC50 = 9.4 nM), which poses a risk of QT interval prolongation and cardiac arrhythmias [2]. As a structurally defined cisapride metabolite, 2-O-Desmethyl Cisapride is primarily utilized as a reference standard for analytical method development, validation, and quality control in pharmaceutical and bioanalytical settings [3]. The compound is characterized by a molecular formula of C22H27ClFN3O4 and a molecular weight of 451.92 g/mol .

Why 2-O-Desmethyl Cisapride Cannot Be Substituted by Other Cisapride Metabolites or Unspecified Impurity Standards


2-O-Desmethyl Cisapride exhibits distinct physicochemical properties, metabolic origin, and analytical behavior that preclude its generic substitution by other cisapride-related compounds. As a minor metabolite arising from O-demethylation of the benzamide methoxy group, it differs structurally from major metabolites such as norcisapride (N-dealkylated product) and aromatic hydroxylation conjugates [1]. While norcisapride retains significant 5-HT4 receptor agonist activity (EC50 = 290 nM) and demonstrates reduced hERG affinity (IC50 > 10 μM for certain derivatives), 2-O-Desmethyl Cisapride is primarily characterized as a minor metabolic species with no reported intrinsic pharmacological activity [2][3]. In analytical applications, its unique retention time and mass spectrometric fragmentation pattern are essential for the accurate identification and quantification of cisapride impurities in pharmaceutical formulations, distinguishing it from co-eluting species and ensuring compliance with regulatory impurity thresholds (typically ≤0.10% w/w for individual identified impurities) .

Quantitative Differentiation of 2-O-Desmethyl Cisapride Against Closest Analogs and Impurity Standards


Metabolic Origin and Abundance Relative to Cisapride and Norcisapride

2-O-Desmethyl Cisapride is a minor O-demethylated metabolite of cisapride, constituting a significantly smaller fraction of the total metabolic profile compared to the major N-dealkylated metabolite norcisapride and the primary urinary metabolite 4-fluorophenyl sulfate. In rat studies, cisapride undergoes extensive metabolism to at least 30 metabolites, with N-dealkylation and aromatic hydroxylation representing the dominant pathways; O-demethylation of the benzamide methoxy group is a minor route [1].

Drug Metabolism Pharmacokinetics Metabolite Identification

hERG Channel Blockade Liability: Cisapride vs. 2-O-Desmethyl Cisapride-Derived Analogues

Cisapride exhibits potent hERG channel blockade with an IC50 of 9.4 nM, a liability directly associated with its clinical withdrawal . In contrast, novel benzamide derivatives structurally related to norcisapride (the N-desmethyl metabolite) have been engineered to retain 5-HT4 receptor agonism while drastically reducing hERG affinity, achieving IC50 values >10 μM [1]. While direct hERG data for 2-O-Desmethyl Cisapride are not available, its structural modification (O-demethylation at the benzamide) may similarly confer a reduced cardiac safety risk compared to the parent drug.

Cardiac Safety hERG Inhibition QT Prolongation

Regulatory Utility as a Characterized Impurity Standard in Pharmaceutical Quality Control

2-O-Desmethyl Cisapride is supplied as a fully characterized impurity standard (e.g., Cisapride Impurity 5) with analytical data compliant with regulatory guidelines for method development, validation, and quality control in Abbreviated New Drug Applications (ANDA) [1]. It enables traceability against pharmacopeial standards (USP/EP) and is used to establish quantitative limits for identified related impurities, typically controlled at ≤0.10% w/w individually .

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Distinct Physicochemical Properties for Analytical Differentiation

2-O-Desmethyl Cisapride possesses a unique molecular formula (C22H27ClFN3O4) and molecular weight (451.92 g/mol) that differ from cisapride (C23H29ClFN3O4, MW 465.95) and norcisapride (C21H25ClFN3O4, MW 437.89) . This mass difference of 14 Da (cisapride) and -14 Da (norcisapride) allows for unambiguous identification via high-resolution mass spectrometry (HRMS) and distinct chromatographic retention times in HPLC/LC-MS methods [1].

Analytical Chemistry Chromatography Mass Spectrometry

Optimal Applications of 2-O-Desmethyl Cisapride Based on Quantitative Evidence


Pharmaceutical Impurity Profiling and Regulatory Filing for Cisapride-Containing Products

Utilize 2-O-Desmethyl Cisapride as a certified reference standard to identify and quantify the O-demethylated impurity in cisapride drug substances and products. This is critical for meeting ICH Q3A/Q3B impurity thresholds (individual impurity ≤0.10% w/w) and supporting Abbreviated New Drug Applications (ANDA) or Drug Master Files (DMF) . The compound's distinct mass and chromatographic properties ensure unambiguous detection in HPLC/LC-MS methods [1].

Metabolic Pathway Elucidation and Drug-Drug Interaction Studies

Employ 2-O-Desmethyl Cisapride as a probe to study O-demethylation metabolic pathways catalyzed by cytochrome P450 enzymes (e.g., CYP3A4). This is particularly relevant for assessing potential drug-drug interactions with strong CYP3A4 inhibitors, which can elevate cisapride plasma levels and increase cardiac risk [2]. The compound serves as a specific marker for this minor metabolic route, distinguishable from N-dealkylation products like norcisapride [3].

Cardiac Safety Evaluation of Cisapride Analogues

Use 2-O-Desmethyl Cisapride as a comparator or starting point for the design and synthesis of novel gastroprokinetic agents with reduced hERG liability. The structural modification present in 2-O-Desmethyl Cisapride (O-demethylation) can inform medicinal chemistry efforts to retain 5-HT4 agonist activity while achieving hERG IC50 values >10 μM, as demonstrated with related norcisapride derivatives [4]. This reduces the risk of QT prolongation associated with parent cisapride (hERG IC50 = 9.4 nM) .

Bioanalytical Method Development and Validation

Incorporate 2-O-Desmethyl Cisapride into the development and validation of robust LC-MS/MS methods for quantifying cisapride and its metabolites in biological matrices (e.g., plasma, urine). Its unique molecular weight (451.92 g/mol) and retention time allow for specific MRM transitions, minimizing interference from other metabolites and ensuring accurate pharmacokinetic profiling .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-O-Desmethyl Cisapride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.